An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloroethyl)piperidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloroethyl)piperidine Hydrochloride
A Note to the User
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the specific compound 1-Acetyl-2-(2-chloroethyl)piperidine . The search results did not yield any data regarding its chemical properties, synthesis, reactivity, or spectroscopic analysis.
However, extensive information is available for its parent compound, 1-(2-Chloroethyl)piperidine , most commonly handled as its hydrochloride salt. This chemical is a well-documented and critical intermediate in pharmaceutical synthesis. It is likely that the synthesis of the target acetylated compound would proceed from this precursor.
Given the absence of data on the requested topic, this guide will instead provide an in-depth technical overview of 1-(2-Chloroethyl)piperidine Hydrochloride , a compound of significant interest to researchers, scientists, and drug development professionals. This document will adhere to the structure and integrity requirements of the original request, providing a scientifically grounded resource on a tangible and synthetically valuable molecule.
Introduction
1-(2-Chloroethyl)piperidine hydrochloride is a versatile bifunctional molecule that serves as a cornerstone in the synthesis of a wide array of pharmaceutical agents. Its structure, featuring a piperidine ring and a reactive chloroethyl side chain, makes it an ideal building block for introducing the piperidinoethyl moiety into larger, more complex molecules.[1][2] The piperidine scaffold is a prevalent structural motif in numerous centrally active compounds, and the chloroethyl group provides a reactive handle for nucleophilic substitution reactions.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 1-(2-chloroethyl)piperidine hydrochloride, providing field-proven insights for its effective application in research and drug development.
Core Chemical and Physical Properties
The hydrochloride salt form of 1-(2-chloroethyl)piperidine enhances its stability and water solubility, making it easier to handle and store compared to its free base form.[2] It typically appears as a colorless to beige crystalline solid.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₂N | [5][6] |
| Molecular Weight | 184.11 g/mol | [6] |
| Melting Point | 230-232 °C (lit.) | [1] |
| Appearance | Colorless to beige crystalline powder | [1][7] |
| Solubility | Soluble in water | [2][8] |
| Stability | Stable at room temperature in closed containers. Hygroscopic. | [7][8] |
Spectroscopic Characterization
While detailed spectra for 1-acetyl-2-(2-chloroethyl)piperidine are unavailable, the characterization of the parent hydrochloride salt is well-established. Key identifiers include:
-
InChI: InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H[5][9]
-
SMILES: C1CCN(CC1)CCCl.Cl[6]
-
CAS Number: 2008-75-5[5]
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, are crucial for confirming the structure and purity of the compound after synthesis. The presence of the piperidine ring protons and the characteristic shifts of the chloroethyl group would be key features in the NMR spectra.[10]
Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride
The most common and efficient laboratory-scale synthesis involves the chlorination of a precursor alcohol, 2-(piperidin-1-yl)ethanol (also known as N-hydroxyethylpiperidine), using a chlorinating agent like thionyl chloride (SOCl₂).[1]
Causality of Experimental Choices
The choice of thionyl chloride is strategic. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then readily undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. Using chloroform as a solvent is advantageous as it is relatively inert and allows for easy workup. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate.[1] The final product precipitates as the hydrochloride salt, facilitating its isolation.[1]
Experimental Protocol: Synthesis from 2-(Piperidin-1-yl)ethanol
This protocol describes a common method for the preparation of 1-(2-chloroethyl)piperidine hydrochloride.
Materials:
-
2-(Piperidin-1-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve 2-(piperidin-1-yl)ethanol (1 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the cooled solution. Maintain the temperature during addition to control the exothermic reaction.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. This will yield a solid residue.[1]
-
Purify the crude product by recrystallization from an ethanol-ether mixture to yield the final product as a crystalline solid.[1][11]
Synthetic Workflow Diagram
Caption: General nucleophilic substitution using 1-(2-chloroethyl)piperidine.
Safety, Handling, and Storage
1-(2-Chloroethyl)piperidine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is classified as fatal if swallowed and causes severe skin burns and eye damage. [5][12][13]It is also a suspected mutagen. [13]Inhalation may cause respiratory tract irritation. [7]* Handling: Always handle in a well-ventilated area or under a chemical fume hood. [8][12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [13][14]Avoid creating dust. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. [7][13]The compound is hygroscopic and should be protected from moisture. [7][8]* First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. [12]For skin contact, flush with plenty of water while removing contaminated clothing. [7]If swallowed, do NOT induce vomiting and seek immediate medical attention. [8][13]If inhaled, move to fresh air. [12]
Conclusion
1-(2-Chloroethyl)piperidine hydrochloride is a pivotal intermediate in organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity as an alkylating agent make it an indispensable tool for introducing the piperidine pharmacophore. Understanding its synthesis, handling requirements, and reaction mechanisms is crucial for any researcher aiming to leverage this compound in the development of novel therapeutics. While the target compound of this guide, 1-acetyl-2-(2-chloroethyl)piperidine, remains uncharacterized in the literature, its synthesis would invariably begin with the foundational chemistry outlined here.
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